molecular formula C4H10S B074500 Isopropyl methyl sulfide CAS No. 1551-21-9

Isopropyl methyl sulfide

Cat. No. B074500
CAS RN: 1551-21-9
M. Wt: 90.19 g/mol
InChI Key: ROSSIHMZZJOVOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

IMS can be synthesized through reactions involving sulfur compounds and isopropyl groups. A study on the synthesis of 1-cycloalkenyl alkyl sulfides presents a method involving the reaction of cyclohexanone derivatives with thioacetals or thiols in the presence of aluminum chloride, yielding isopropyl methyl sulfides among other products (Akiyama, 1977). Another approach involves NH4I-mediated three-component oxysulfenylation reaction of styrenes with DMSO and alcohols, providing an alternative synthesis pathway for β-alkoxy methyl sulfides, related to IMS (Gao et al., 2015).

Molecular Structure Analysis

IMS exhibits interesting molecular structural characteristics, including chirality and gear motion. A Fourier transform microwave study highlighted the detection of two rotational isomers of IMS, gauche and trans, with intricate internal rotation and chirality considerations due to the interaction between methyl groups (Hirota et al., 2010).

Chemical Reactions and Properties

IMS undergoes various chemical reactions, including rearrangements and substitutions. The Thio-Wittig rearrangement of deprotonated allyl methyl sulfide in the gas phase has been investigated, demonstrating the formation of Wittig products at elevated temperatures (Ahmad et al., 1996). Additionally, iron sulfide-catalyzed redox/condensation cascade reactions between nitrobenzenes and activated methyl groups highlight the reactivity of compounds related to IMS (Nguyen et al., 2013).

Physical Properties Analysis

The physical properties of IMS, such as its vibrational spectra, have been studied to understand its molecular conformations. Research on isobutyl methyl sulfide, a related compound, provides insights into the CH2–S stretching frequencies and molecular conformations, offering a comparative basis for understanding IMS's physical characteristics (Nogami et al., 1975).

Scientific Research Applications

  • Chirality and Gear Motion : Isopropyl methyl sulfide has been examined for its chirality and gear motion using Fourier transform microwave spectroscopy. The study explored its rotational isomers, internal rotation, and the effect of tunneling between equivalent forms, contributing to understanding molecular motion and chirality in similar compounds (Hirota, Sakieda, & Kawashima, 2010).

  • Synthesis of Alkyl Sulfides : Research has been conducted on synthesizing alkyl sulfides, including derivatives of isopropyl methyl sulfide. The methods developed offer pathways for producing various sulfides, crucial in organic synthesis and pharmaceuticals (Akiyama, 1977).

  • Analytical Quality by Design : Isopropyl methyl sulfide was included in a study for the development of a liquid chromatographic method to quantify alkyl sulphonate impurities in pharmaceutical substances. This research emphasizes the role of isopropyl methyl sulfide in ensuring drug purity and safety (Zacharis & Vastardi, 2018).

  • Volatile Organic Sulfur Compounds : Isopropyl methyl sulfide has been identified as a volatile organic sulfur compound produced by certain strains of blue-green algae. Its presence and transformation, especially in water treatment processes, are essential for understanding environmental and health impacts (Tsuchiya, Watanabe, & Watanabe, 1992).

  • Enantioselective Sulfoxidation : A study employed Streptomyces glaucescens for the stereoselective oxidation of isopropyl methyl sulfide, demonstrating its potential in producing enantiopure sulfoxides, valuable in organic chemistry and pharmaceuticals (Salama et al., 2020).

  • Acid-catalyzed Hydrolysis : Research has explored the acid-catalyzed hydrolysis of isopropyl methyl sulfide. Understanding these reaction mechanisms is vital for chemical synthesis and industrial applications (Okuyama, Nakada, & Fueno, 1976).

Safety And Hazards

Isopropyl methyl sulfide is a highly flammable liquid and vapor . Safety measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources . The container should be kept tightly closed . In case of fire, appropriate extinguishing media should be used .

properties

IUPAC Name

2-methylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S/c1-4(2)5-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSSIHMZZJOVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165809
Record name Propane, 2-(methylthio)-
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Molecular Weight

90.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-(Methylthio)propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

82.00 to 83.00 °C. @ 0.00 mm Hg
Record name 2-(Methylthio)propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isopropyl methyl sulfide

CAS RN

1551-21-9
Record name Isopropyl methyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1551-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propane, 2-(methylthio)-
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Record name Propane, 2-(methylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl Methyl Sulfide
Source European Chemicals Agency (ECHA)
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Record name 2-(Methylthio)propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-101.48 °C
Record name 2-(Methylthio)propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
E Hirota, K Sakieda, Y Kawashima - Physical Chemistry Chemical …, 2010 - pubs.rsc.org
Isopropyl methyl sulfide (CH3)2CHSCH3 was investigated by Fourier transform microwave spectroscopy. Two rotational isomers gauche and trans were detected. The rotational spectra …
Number of citations: 10 pubs.rsc.org
Y Tsuchiya, MF Watanabe… - Water Science and …, 1992 - iwaponline.com
… at mlz 75, which corresponds to that of isopropyl methyl sulfide. Since, a reference standard for … strains, and methyl isothiocyanate, isopropyl methyl sulfide and isopropyl methyl disulfide …
Number of citations: 27 iwaponline.com
N Nogami, H Sugeta, T Miyazawa - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
… The CH, –S stretching vibration was also studied for the molecule of isopropyl methyl sulfide. The Raman spectra of the liquid and annealed solid were observed, as shown in Fig. 4.9 …
Number of citations: 68 www.journal.csj.jp
NL Brock, M Menke, TA Klapschinski, JS Dickschat - scholar.archive.org
+ TMSP isopropyl methyl sulfide (13) 688 std xxx xxx xxx S-methyl thioacetate (33) 701 std xxx methyl propyl sulfide (12) 711 std xxx xxx xxx dimethyl disulfide (15) 739 std xx xxx xxx xx …
Number of citations: 0 scholar.archive.org
K Ohno, A Mitsui, H Murata - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
… The above results indicate that for isopropyl methyl sulfide and selenide the C, form with fewer methylmethyl gauche-dispositions is more stable than the C, form with more methyl-…
Number of citations: 5 www.journal.csj.jp
Y Kawashima, K Sakieda… - … Symposium On Molecular …, 2010 - ui.adsabs.harvard.edu
… Isopropyl methyl sulfide (CH 3 ) 2 CHSCH 3 was investigated by Fourier transform microwave spectroscopy. Two rotational isomers gauche and trans were detected. The rotational …
Number of citations: 2 ui.adsabs.harvard.edu
D Cherqaoui, D Villemin, A Mesbah… - Journal of the …, 1994 - pubs.rsc.org
… methyl ether diethyl peroxide isopropyl methyl peroxide ethoxymethoxyethane 1,l -dimethoxyethane 1,2-dimethoxyethane methyl propyl sulfide diethyl sulfide isopropyl methyl sulfide …
Number of citations: 31 pubs.rsc.org
S Colonna, N Gaggero, G Carrea… - Chemical Communications, 1997 - pubs.rsc.org
… Cyclopentyl methyl sulfide 1, allyl methyl sulfide 3, isopropyl methyl sulfide 6 and bis(thiomethyl) methane 9 are excellent substrates for CPO in terms of chemical yield and ee. The …
Number of citations: 67 pubs.rsc.org
CG Overberger, MGE Valentine… - Journal of the American …, 1969 - ACS Publications
… The first had the same retention time as isopropyl methyl sulfide. Thesecond was not … When this salt was treated with sodium methoxide in methyl alcohol, only isopropyl methyl sulfide …
Number of citations: 57 pubs.acs.org
BD Sueveges, J Podlech - Tetrahedron, 2015 - Elsevier
… Consequently we investigated α-carbanions of the most simple isopropyl methyl sulfide, sulfoxide, and sulfone, respectively, in various conformations (Fig. 1). To account for an …
Number of citations: 8 www.sciencedirect.com

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